Upadacitinib hemihydrate

Rheumatoid Arthritis TNF Inhibitor Comparison ACR Response

Upadacitinib hemihydrate (CAS 2050057-56-0, molecular formula C34H40F6N12O3, MW 778.8) is the crystalline hemihydrate salt form of upadacitinib, an oral Janus kinase (JAK) inhibitor engineered for selective inhibition of JAK1. Developed by AbbVie and marketed under the brand name RINVOQ, the compound received initial FDA approval in August 2019 for rheumatoid arthritis and has subsequently gained approval for psoriatic arthritis, atopic dermatitis, ulcerative colitis, ankylosing spondylitis, giant cell arteritis, and polyarticular juvenile idiopathic arthritis.

Molecular Formula C34H40F6N12O3
Molecular Weight 778.8 g/mol
CAS No. 2050057-56-0
Cat. No. B8820042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpadacitinib hemihydrate
CAS2050057-56-0
Molecular FormulaC34H40F6N12O3
Molecular Weight778.8 g/mol
Structural Identifiers
SMILESCCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.O
InChIInChI=1S/2C17H19F3N6O.H2O/c2*1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;/h2*3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1H2/t2*10-,11+;/m11./s1
InChIKeyGJMQTRCDSIQEFK-SCDRJROZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Upadacitinib Hemihydrate CAS 2050057-56-0: JAK1-Selective Small Molecule for Autoimmune Disease Research


Upadacitinib hemihydrate (CAS 2050057-56-0, molecular formula C34H40F6N12O3, MW 778.8) is the crystalline hemihydrate salt form of upadacitinib, an oral Janus kinase (JAK) inhibitor engineered for selective inhibition of JAK1 [1]. Developed by AbbVie and marketed under the brand name RINVOQ, the compound received initial FDA approval in August 2019 for rheumatoid arthritis and has subsequently gained approval for psoriatic arthritis, atopic dermatitis, ulcerative colitis, ankylosing spondylitis, giant cell arteritis, and polyarticular juvenile idiopathic arthritis [2]. As a second-generation JAK inhibitor, upadacitinib hemihydrate is distinguished from pan-JAK inhibitors by its engineered selectivity profile designed to reduce dose-related toxicity without significantly affecting therapeutic efficacy [1].

Why Generic Substitution of Upadacitinib Hemihydrate Fails: Selectivity, Solid Form, and Clinical Evidence Barriers


Generic substitution among JAK inhibitors is scientifically unsound due to three layers of differentiation. First, in vitro JAK selectivity profiles differ substantially across the class: baricitinib and upadacitinib exhibit JAK1/JAK2 selectivity, while tofacitinib is JAK1/JAK3 selective, and filgotinib shows JAK1/TYK2 bias [1]. These selectivity differences produce distinct pharmacologic profiles in cellular signaling assays and may impact clinical efficacy and safety [1]. Second, the specific hemihydrate crystalline form confers unique solubility and stability characteristics that directly influence formulation performance and pharmacokinetic parameters [2]. Third, robust head-to-head clinical trial evidence demonstrates upadacitinib's differentiated efficacy versus the TNF inhibitor adalimumab in multiple randomized controlled settings—evidence that cannot be extrapolated to other JAK inhibitors [3].

Quantitative Evidence Guide for Upadacitinib Hemihydrate Selection: Comparator-Based Efficacy, Selectivity, and Formulation Data


Head-to-Head Clinical Superiority: Upadacitinib vs Adalimumab ACR50 and DAS28-CRP Response Rates

In the phase 3 SELECT-COMPARE trial, upadacitinib 15 mg once daily demonstrated superiority to adalimumab 40 mg every other week on multiple efficacy endpoints in methotrexate-inadequate responders. At week 12, upadacitinib achieved significantly higher ACR50 response rates and low disease activity rates compared to adalimumab [1]. In the SELECT-SWITCH trial specifically evaluating patients with prior TNF inhibitor failure, upadacitinib demonstrated superiority to adalimumab for the primary endpoint of DAS28-CRP ≤3.2 at week 12 [2].

Rheumatoid Arthritis TNF Inhibitor Comparison ACR Response

Radiographic Progression Inhibition: Upadacitinib vs Placebo Structural Damage Prevention

In the SELECT-COMPARE trial, upadacitinib 15 mg demonstrated significant inhibition of radiographic progression compared to placebo at week 26, as measured by the modified total Sharp score (mTSS). This structural endpoint is critical for assessing disease-modifying potential in rheumatoid arthritis . At 5-year follow-up, radiographic progression remained numerically lower with continuous upadacitinib compared to adalimumab at week 192 [1].

Radiographic Progression Joint Erosion mTSS

JAK Isoform Selectivity Profile: Upadacitinib vs Tofacitinib and Baricitinib

In vitro cellular assays demonstrate that upadacitinib exhibits approximately 74-fold selectivity for JAK1 (IC50 = 43-47 nM) over JAK2 (IC50 = 200 nM) in biochemical assays [1]. Comparative selectivity profiling across clinical JAK inhibitors reveals distinct isoform inhibition patterns: upadacitinib and baricitinib show JAK1/JAK2 selectivity, while tofacitinib exhibits JAK1/JAK3 selectivity [2]. These selectivity differences translate to distinct pharmacologic profiles in cytokine signaling inhibition that may impact clinical efficacy and safety at therapeutic doses [2].

JAK Selectivity Kinase Profiling IC50

Hemihydrate Crystalline Form: Differentiated Solid-State Properties for Formulation Performance

Upadacitinib hemihydrate is a specific crystalline solid form containing one water molecule per two molecules of active pharmaceutical ingredient. This hemihydrate form confers distinct physicochemical properties compared to anhydrous forms or alternative salts [1]. The water of crystallization aids in improving solubility and stability of the compound, thereby directly influencing its pharmacokinetic profile and oral bioavailability characteristics [2]. The commercial drug product RINVOQ utilizes upadacitinib as the hemihydrate crystalline form specifically for its optimized dissolution and stability attributes [1].

Solid Form Crystallinity Formulation Stability

Scalable Enantioselective Synthesis: Process Development for Research-Grade Material

A scalable six-stage enantioselective synthesis of upadacitinib has been developed, featuring an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin to establish the two pyrrolidine stereocenters [1]. This process chemistry development addresses key manufacturing challenges including preparation of main fragments, optimization of imidazole cyclization, and in-depth understanding of urea moiety formation at the final stage [1]. Alternative synthetic routes have been described that reduce costs and improve final product quality compared to prior art methods [2].

Synthetic Route Enantioselective Synthesis Process Chemistry

Priority Application Scenarios for Upadacitinib Hemihydrate Procurement: Evidence-Backed Use Cases


Preclinical Models of Rheumatoid Arthritis Requiring Superior ACR Response vs TNF Inhibitor Benchmark

For researchers designing rheumatoid arthritis studies where improved efficacy over adalimumab is a key experimental objective, upadacitinib hemihydrate offers direct head-to-head evidence of superiority on ACR50 (45% vs 29% at week 12) and low disease activity endpoints in the SELECT-COMPARE trial [1]. The compound also provides quantified radiographic progression inhibition (mTSS change 0.24 vs placebo 0.92, p<0.001) at week 26 .

Investigations of JAK1-Preferential Signaling with Minimized JAK2 Off-Target Activity

Studies requiring JAK1-selective inhibition with defined selectivity margins benefit from upadacitinib's characterized 74-fold selectivity for JAK1 (IC50=43 nM) over JAK2 (IC50=200 nM) in biochemical assays [2]. This profile enables experimental designs targeting JAK1-dependent pathways while minimizing confounding effects on JAK2-mediated erythropoiesis—a differentiation from tofacitinib (JAK1/JAK3 selective) and baricitinib (JAK1/JAK2 selective but with different selectivity ratios) [3].

Formulation Development and Solid-State Characterization Studies

The hemihydrate crystalline form (CAS 2050057-56-0) is the specific solid-state entity used in the commercial RINVOQ drug product [4]. Research involving formulation optimization, dissolution profiling, stability testing, or bioequivalence assessment should procure this exact crystalline form rather than anhydrous free base or alternative salts, as the hemihydrate's water of crystallization directly influences solubility, stability, and pharmacokinetic behavior [5].

TNF Inhibitor Failure Models and Switch Therapy Studies

The SELECT-SWITCH trial provides direct evidence for upadacitinib's differentiated efficacy in patients with inadequate response or intolerance to a first TNF inhibitor. At week 12, upadacitinib 15 mg demonstrated superiority to adalimumab 40 mg for the primary endpoint of DAS28-CRP ≤3.2 (43.3% vs 22.4%; difference 21.0%, p<0.0001) [6]. This evidence supports procurement for studies evaluating mechanism-of-action switching strategies after TNF inhibitor failure.

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